GLPG0187

説明

Integrin Receptor Antagonist this compound is a small molecule integrin receptor antagonist (IRA) with potential antineoplastic activity. Upon administration, this compound binds to and blocks the activity of 5 RGD-integrin receptor subtypes, including alphavbeta1, alphavbeta3, alphavbeta5, alphavbeta6 and alpha5beta1. This may result in the inhibition of endothelial cell-cell interactions and endothelial cell-matrix interactions, and the prevention of angiogenesis and metastasis in tumor cells expressing these integrin receptors. Integrin receptors are transmembrane glycoproteins expressed on the surface of tumor vessel endothelial cells and some types of cancer cells, and play a crucial role in endothelial cell adhesion and migration.

GLPG-0187 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an alpha(v)-integrin antagonist

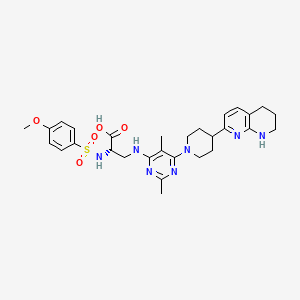

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHCNOMGODVIKB-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320346-97-1 | |

| Record name | GLPG-0187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLPG-0187 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLPG-0187 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GLPG0187: A Technical Deep Dive into its Mechanism of Action in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GLPG0187, a broad-spectrum integrin inhibitor, with a specific focus on its effects in colorectal cancer. This document synthesizes preclinical data to elucidate the signaling pathways modulated by this compound and its potential as an immunotherapeutic agent.

Core Mechanism of Action: Broad-Spectrum Integrin Inhibition

This compound is a small molecule, RGD-motif-containing integrin receptor antagonist.[1][2] It exhibits potent inhibitory activity against several RGD-binding integrin subtypes that are often overexpressed on tumor and endothelial cells and play crucial roles in tumor progression, angiogenesis, and metastasis.[2][3]

Table 1: Inhibitory Activity of this compound against RGD Integrin Receptors

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3[3] |

| αvβ3 | 3.7[3] |

| αvβ5 | 2.0[3] |

| αvβ6 | 1.4[3] |

| α5β1 | 7.7[3] |

The Integrin-TGF-β Axis in Colorectal Cancer: A Key Target for this compound

A pivotal aspect of this compound's mechanism in colorectal cancer involves its modulation of the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a pleiotropic cytokine that can act as a tumor suppressor in the early stages of cancer but often switches to a tumor-promoting role in advanced stages, contributing to immune evasion.[1]

Latent TGF-β, present in the tumor microenvironment, requires activation to become biologically functional. This activation is frequently mediated by its binding to αv family integrins on the surface of cancer cells.[1] By blocking these integrins, this compound effectively prevents the conversion of latent TGF-β to its active form.[4][5] This localized inhibition of TGF-β signaling within the tumor microenvironment is a key differentiator from systemic TGF-β inhibitors, potentially offering a more favorable side-effect profile.[1]

Signaling Pathway: this compound Inhibition of TGF-β Activation and Downstream Signaling

Caption: this compound blocks the activation of latent TGF-β by inhibiting αv integrins.

Immunomodulatory Effects: Overcoming Immune Evasion

The inhibition of the integrin-TGF-β axis by this compound has significant downstream consequences for the tumor's interaction with the immune system. Specifically, it has been shown to counteract TGF-β-mediated upregulation of Programmed Death-Ligand 1 (PD-L1) on colorectal cancer cells.[1][6] PD-L1 is a critical immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.

By preventing TGF-β activation, this compound reduces the downstream signaling that leads to PD-L1 expression.[1] This, in turn, sensitizes the cancer cells to immune-mediated killing.[1][6]

Experimental Evidence: Enhanced T-cell Killing of Colorectal Cancer Cells

In co-culture experiments, this compound has been demonstrated to increase the killing of HCT-116 colorectal cancer cells by TALL-104 T-cells in a dose-dependent manner.[1][4] This effect is attributed to the downregulation of PD-L1 on the cancer cells, thereby relieving the inhibition of the cytotoxic T-cells.[1]

Table 2: Effect of this compound on T-cell Mediated Killing of HCT-116 WT Cells

| Treatment | Cancer Cell Count |

| Control (DMSO) | Baseline |

| This compound (2 µM) | No significant direct cytotoxicity[1] |

| TALL-104 T-cells | Reduction in cancer cell count |

| This compound (2 µM) + TALL-104 T-cells | Significant, dose-dependent increase in cancer cell killing[1] |

It is important to note that at high concentrations (e.g., 2 µM), this compound has shown some toxicity towards T-cells, suggesting an optimal therapeutic window is crucial for maximizing its immuno-stimulatory effects while minimizing off-target toxicity.[1]

Impact on Cell Adhesion and Metastasis

As an integrin inhibitor, this compound directly impacts cell adhesion. In vitro studies have shown that this compound induces a loss of adhesion in HCT-116 colorectal cancer cells.[1] This is a direct consequence of blocking the interaction between integrins and the extracellular matrix. By inhibiting these interactions, this compound has the potential to interfere with tumor cell migration and metastasis.[2][3] Preclinical studies in other cancer models have indeed shown that this compound can inhibit the progression of bone metastasis.[7]

Experimental Protocols

Cell Viability and Co-culture Assays

-

Objective: To assess the direct cytotoxicity of this compound and its effect on T-cell mediated killing of colorectal cancer cells.

-

Methodology:

-

Colorectal cancer cells (e.g., HCT-116) are fluorescently labeled (e.g., with blue CMAC dye) and plated in a multi-well plate, and allowed to adhere overnight.[4][5]

-

T-cells (e.g., TALL-104) are fluorescently labeled with a different color (e.g., Green CMFDA).[5]

-

For co-culture experiments, T-cells are added to the cancer cell wells at a 1:1 ratio.[4] Control wells contain only cancer cells or only T-cells.

-

Cells are treated with varying concentrations of this compound (e.g., 0.125 µM to 2 µM) or vehicle control (DMSO).[1]

-

A cell death marker (e.g., ethidium (B1194527) homodimer) is added to identify dead cells.[1]

-

After a 24-hour incubation period, the plates are imaged using fluorescence microscopy, and cell populations (cancer cells, T-cells, dead cells) are quantified.[1][4] Alternatively, flow cytometry can be used for quantification, which can be more accurate, especially when cell adhesion is lost.[1]

-

Western Blot Analysis for PD-L1 and pSMAD2

-

Objective: To determine the effect of this compound on the expression of PD-L1 and the phosphorylation of SMAD2 (a downstream marker of TGF-β signaling).

-

Methodology:

-

HCT-116 cells are plated and allowed to adhere.

-

Cells are pre-treated with this compound at various concentrations for a specified period.

-

To stimulate the TGF-β pathway, cells are subsequently treated with latent TGF-β.[1]

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against PD-L1, phospho-SMAD2 (pSMAD2), and a loading control (e.g., RAN).[4]

-

The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.

-

Experimental Workflow: Investigating this compound's Immunomodulatory Mechanism

Caption: Workflow for in vitro experiments to elucidate this compound's mechanism.

Clinical Perspective

A Phase I clinical trial of this compound in patients with advanced solid tumors established that the drug was well-tolerated with a dose-proportional pharmacokinetic profile upon continuous intravenous infusion.[8] While single-agent treatment did not result in tumor responses in this early-phase study, it did show signs of target engagement, as indicated by decreases in serum CTX (a biomarker of bone resorption, which is influenced by integrin activity).[8] The promising preclinical data suggesting an immunomodulatory role, particularly in sensitizing tumors to immune attack, suggests that the true potential of this compound may lie in combination therapies, for instance, with immune checkpoint inhibitors.[1]

Conclusion

This compound presents a multi-faceted mechanism of action against colorectal cancer. As a broad-spectrum integrin inhibitor, it not only has the potential to directly inhibit tumor cell adhesion and metastasis but also critically modulates the tumor microenvironment. By preventing the activation of TGF-β, this compound downregulates PD-L1 expression on colorectal cancer cells, thereby overcoming a key mechanism of immune evasion and enhancing T-cell-mediated tumor cell killing. These preclinical findings provide a strong rationale for the further investigation of this compound, particularly in combination with immunotherapies, for the treatment of colorectal cancer.

References

- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pan-Integrin Inhibitor GLPG0187: A Modulator of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, broad-spectrum, non-peptide antagonist of multiple RGD-binding integrins.[1][2] By targeting specific integrin subtypes, this compound interferes with crucial cellular processes, including cell adhesion, migration, and signaling. A significant aspect of its mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cellular growth, differentiation, and extracellular matrix production. This technical guide provides a comprehensive overview of the effects of this compound on the TGF-β signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Latent TGF-β Activation

The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its cell surface receptors. However, TGF-β is often secreted in a latent form, non-covalently associated with the Latency-Associated Peptide (LAP). The activation of this latent complex is a critical regulatory step, and certain integrins, particularly αvβ1, αvβ3, αvβ5, and αvβ6, play a pivotal role in this process.[3] These integrins bind to an RGD motif within LAP, inducing a conformational change that releases the active TGF-β cytokine.

This compound, by acting as a competitive antagonist at the RGD-binding site of these integrins, effectively prevents the activation of latent TGF-β.[3] This blockade is the primary mechanism by which this compound inhibits the downstream effects of the TGF-β signaling pathway.

Quantitative Data

This compound Integrin Binding Affinity

This compound exhibits high affinity for several RGD-dependent integrins, as demonstrated by its low IC50 values in solid-phase assays.[1]

| Integrin Subtype | IC50 (nM)[1] |

| αvβ1 | 1.3 |

| αvβ3 | 3.7 |

| αvβ5 | 2.0 |

| αvβ6 | 1.4 |

| α5β1 | 7.7 |

Dose-Dependent Effects on Downstream Signaling

Studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator of TGF-β signaling.[4] Furthermore, this inhibition translates to a reduction in the expression of TGF-β target genes.[2] While precise percentage inhibition values at various concentrations are not consistently reported across studies, the qualitative dose-dependent trend is well-established.

| Cell Line | Treatment | Effect | Reference |

| HCT116 p53-null | 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM this compound for 24 hours | Dose-dependent reduction in pSMAD2 levels. | [4] |

| MDA-MB-231 | 0.5 ng/ml or 1 ng/ml this compound for 48 hours, with or without 5 ng/ml TGF-β for 2 hours | Attenuation of TGF-β-induced phosphorylation of Smad2. | [2] |

| MDA-MB-231 | 0.5 ng/ml or 1 ng/ml this compound for 48 hours, with or without 5 ng/ml TGF-β for 6 hours | Dose-dependent inhibition of TGF-β-induced PAI-1, CTGF, and IL-11 mRNA expression. | [2] |

Experimental Protocols

Western Blot Analysis for Phospho-SMAD2 (pSMAD2)

This protocol describes the methodology used to assess the effect of this compound on TGF-β-induced SMAD2 phosphorylation in colorectal cancer cells.[4]

Cell Lines and Culture:

-

HCT116 p53-null human colorectal carcinoma cells.

-

Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Experimental Procedure:

-

Seed 500,000 HCT116 p53-null cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Co-culture T-Cell Killing Assay

This assay evaluates the ability of this compound to enhance the cytotoxic activity of T-cells against colorectal cancer cells.[5][6]

Cell Lines and Culture:

-

HCT116 wild-type human colorectal carcinoma cells (target cells).

-

TALL-104 human cytotoxic T-lymphocyte cell line (effector cells).

-

Cells are maintained in their respective recommended culture media.

Experimental Procedure:

-

Plate HCT116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

On the following day, add TALL-104 cells to the designated wells at a 1:1 effector-to-target ratio.

-

Treat the co-cultures with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, and 2 µM). Include control wells with cancer cells alone, cancer cells with T-cells (no drug), and T-cells alone with the different drug concentrations.

-

Incubate the plate for 24 hours.

-

Assess cancer cell viability using a suitable method, such as fluorescence microscopy with live/dead cell staining or flow cytometry. For microscopy, live cancer cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM), and a dead cell stain (e.g., Ethidium Homodimer-1) can be added before imaging.

-

Quantify the percentage of dead cancer cells in each condition.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which this compound inhibits the TGF-β signaling pathway.

Conclusion

This compound represents a promising therapeutic agent that exerts significant control over the TGF-β signaling pathway through the inhibition of integrin-mediated activation of latent TGF-β. This mechanism leads to a reduction in downstream signaling events, including SMAD2 phosphorylation and the expression of TGF-β target genes. The ability of this compound to modulate this pathway has important implications for various pathological conditions, including cancer, where TGF-β often plays a pro-tumorigenic role. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Angiogenic Properties of GLPG0187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, broad-spectrum, small-molecule integrin receptor antagonist with significant anti-tumor and anti-angiogenic properties.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic effects of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for key angiogenesis assays. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Mechanism of Action: Targeting Integrin Signaling

This compound functions by binding to and blocking the activity of several RGD-motif recognizing integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3][4] These integrins are transmembrane glycoproteins expressed on the surface of various cells, including endothelial cells, and play a crucial role in cell adhesion, migration, and signaling.[3] By inhibiting these integrins, this compound disrupts essential endothelial cell interactions with the extracellular matrix (ECM), thereby preventing key steps in the angiogenic process.[3][4]

Signaling Pathways

The anti-angiogenic effect of this compound is primarily mediated through the disruption of integrin-dependent signaling pathways. One of the key pathways affected is the Transforming Growth Factor-β (TGF-β) signaling cascade. Integrins, particularly αvβ6, are known to activate latent TGF-β.[3] By inhibiting these integrins, this compound prevents the conversion of latent TGF-β to its active form, thereby downregulating downstream signaling through SMAD proteins.[3] This inhibition of TGF-β signaling has been shown to have anti-angiogenic effects.

Furthermore, integrin engagement with the ECM activates focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell migration, proliferation, and survival. Inhibition of integrin function by this compound is expected to lead to reduced FAK activation and subsequent downstream signaling, contributing to the observed anti-angiogenic effects.

References

The Role of GLPG0187 in Inhibiting Tumor Cell Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. GLPG0187, a potent, orally bioavailable, small-molecule antagonist of multiple RGD-binding integrins, has emerged as a promising candidate in this arena. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in thwarting tumor cell metastasis. We consolidate key preclinical data, detail experimental methodologies, and visualize the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Tumor cell metastasis is a multi-step cascade involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites. Integrins, a family of transmembrane heterodimeric receptors, are pivotal players in mediating cell-cell and cell-extracellular matrix (ECM) interactions that are fundamental to these metastatic processes.[1] Increased expression of certain integrins, particularly the αv family, is frequently correlated with advanced tumor stages and poor prognosis in various cancers, including breast and colorectal cancer.[2][3]

This compound is a broad-spectrum integrin inhibitor that competitively binds to the RGD motif of several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][4] This antagonistic action disrupts the signaling cascades that promote cell adhesion, migration, and invasion, thereby interfering with key steps of the metastatic cascade.[5][6] Furthermore, emerging evidence highlights the immunomodulatory role of this compound, particularly through its interference with the transforming growth factor-beta (TGF-β) signaling pathway, which is a critical regulator of the tumor microenvironment and immune evasion.[4][7]

Mechanism of Action: Targeting Key Metastatic Pathways

The anti-metastatic effects of this compound are multi-faceted, primarily revolving around the direct inhibition of integrin-mediated processes and the modulation of the tumor microenvironment via the TGF-β signaling axis.

Direct Inhibition of Integrin-Mediated Cell Adhesion and Migration

By binding to and blocking the function of multiple αv and β1 integrins, this compound directly impedes the ability of tumor cells to adhere to the ECM and to migrate.[4][6] This has been demonstrated in various cancer cell lines, where treatment with this compound leads to a dose-dependent reduction in cell adhesion and migration.[2][4] This inhibition of cell-matrix interactions can also induce a form of programmed cell death known as anoikis in tumor cells that have detached from their primary site.[4]

Modulation of the TGF-β Signaling Pathway

A crucial aspect of this compound's anti-metastatic activity is its ability to inhibit the activation of latent TGF-β.[2][4] Certain integrins, notably αvβ6 and αvβ8, are key activators of latent TGF-β in the tumor microenvironment.[4] By blocking these integrins, this compound prevents the release of active TGF-β, thereby attenuating downstream signaling through the SMAD transcription factors.[2][4] This has significant implications for metastasis, as TGF-β is a known promoter of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2][3]

Furthermore, the inhibition of TGF-β signaling by this compound has been shown to counteract immune evasion.[4] TGF-β can upregulate the expression of the immune checkpoint ligand PD-L1 on tumor cells, leading to the suppression of anti-tumor T-cell activity.[4][7] By reducing active TGF-β levels, this compound can decrease PD-L1 expression, thereby sensitizing cancer cells to immune-mediated killing.[4][7]

References

- 1. Facebook [cancer.gov]

- 2. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

GLPG0187: A Broad-Spectrum Integrin Antagonist as a Potential Immunotherapy Adjuvant

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is increasingly dominated by immunotherapeutic strategies, yet a significant portion of patients remains unresponsive to current treatments. This necessitates the exploration of novel adjuvant therapies that can sensitize tumors to immune-mediated killing. GLPG0187, a potent, small-molecule, broad-spectrum antagonist of RGD-binding integrins, has emerged as a promising candidate in this domain. By targeting key integrin subtypes, this compound disrupts the immunosuppressive tumor microenvironment, primarily through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound as an immunotherapy adjuvant, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visualizations to facilitate further research and development.

Mechanism of Action: Targeting Integrins to Unleash Anti-Tumor Immunity

This compound is a small molecule antagonist that targets several integrin subtypes with high affinity, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions and play a crucial role in cancer progression, including angiogenesis and metastasis.[1] The immunomodulatory effects of this compound are primarily attributed to its ability to inhibit the activation of TGF-β.

Latent TGF-β is often sequestered in the extracellular matrix and its activation is frequently mediated by integrins, particularly αv integrins, on the surface of tumor cells.[2] By blocking these integrins, this compound prevents the release of active TGF-β, a potent immunosuppressive cytokine that dampens T-cell function and promotes an immune-evasive tumor microenvironment.[2][3] The downstream effects of TGF-β inhibition by this compound include the reduction of phosphorylated SMAD2 (pSMAD2), a key transducer of TGF-β signaling, and the subsequent downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[3][4] The reduction in PD-L1 expression is hypothesized to restore the cytotoxic activity of T-cells against tumor cells.[2][4]

Signaling Pathway Visualization

Caption: this compound inhibits integrin-mediated activation of TGF-β, leading to reduced SMAD signaling and PD-L1 expression.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound against RGD-Integrin Receptors

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3 |

| αvβ3 | 3.7 |

| αvβ5 | 2.0 |

| αvβ6 | 1.4 |

| α5β1 | 7.7 |

Data sourced from MedchemExpress and TargetMol product information.[5]

Table 2: Effect of this compound on T-cell Mediated Killing of HCT-116 Cancer Cells

| Treatment Group | Cancer Cell Count (Relative to Control) | Percent Cell Death (Relative to Control) |

| HCT-116 + TALL-104 (Control) | 1.0 | 1.0 |

| HCT-116 + TALL-104 + this compound (0.5 µM) | Decreased | Increased |

| HCT-116 + TALL-104 + this compound (1.0 µM) | Further Decreased | Further Increased |

| HCT-116 + TALL-104 + this compound (2.0 µM) | Significantly Decreased | Significantly Increased |

Qualitative summary based on data from Verschleiser et al. (2023).[3][4] Note: At 2 µM, this compound showed some toxicity to TALL-104 cells.[5]

Table 3: Modulation of Cytokine Levels in Co-culture Supernatants by this compound (4 µM)

| Cell Type | Cytokine | Change with this compound Treatment |

| HCT-116 p53-/- | CCL4 | Decreased |

| Angiopoietin 1 | Decreased | |

| IL-6 | Decreased | |

| TALL-104 | CCL20 | Decreased |

| CXCL5 | Decreased | |

| Prolactin | Decreased | |

| TRAIL-R3 | Decreased | |

| GDF-15 | Increased | |

| IL-2 | Increased |

Data sourced from Verschleiser et al. (2023).[3][4]

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

HCT-116 and TALL-104 Co-culture Assay

This protocol is designed to assess the impact of this compound on the ability of T-cells to kill cancer cells.

Materials:

-

HCT-116 (wild-type or p53-/-) colorectal cancer cells

-

TALL-104 cytotoxic T-lymphocyte cell line

-

McCoy's 5A Medium (for HCT-116)

-

RPMI-1640 Medium (for TALL-104)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

CMFDA Green and CMAC Blue cell trackers

-

Ethidium Homodimer-1 (for dead cell staining)

-

48-well culture plates

Procedure:

-

Cell Preparation:

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture TALL-104 cells in RPMI-1640 medium supplemented with 20% non-heat-activated FBS and 1% penicillin-streptomycin.

-

On the day of the experiment, label HCT-116 cells with CMAC Blue dye and TALL-104 cells with CMFDA Green dye according to the manufacturer's instructions.

-

-

Plating:

-

Plate the labeled HCT-116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

-

Co-culture and Treatment:

-

Add labeled TALL-104 cells to the designated wells at a 1:1 ratio with the HCT-116 cells.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. Recommended concentrations to test are 0.5 µM, 1 µM, and 2 µM. Include a vehicle control (DMSO).

-

Add the this compound dilutions or vehicle to the respective wells.

-

Include control wells with HCT-116 cells alone, TALL-104 cells alone, and co-cultures without this compound.

-

-

Incubation and Imaging:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add Ethidium Homodimer-1 to all wells to stain dead cells.

-

Image the wells using a fluorescence microscope at 2 hours and 24 hours post-treatment. Capture images of live cancer cells (blue), live T-cells (green), and dead cells (red).

-

-

Data Analysis:

-

Quantify the number of live cancer cells and the percentage of dead cancer cells in each well.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA) to determine the dose-dependent effect of this compound on T-cell mediated killing.

-

Experimental Workflow: Co-culture Assay

Caption: Workflow for the HCT-116 and TALL-104 co-culture experiment.

Western Blot for PD-L1 and pSMAD2

This protocol details the procedure for analyzing changes in PD-L1 and pSMAD2 protein levels in response to this compound and/or TGF-β.

Materials:

-

HCT-116 (wild-type or p53-/-) cells

-

6-well or 12-well plates

-

This compound

-

Recombinant human latent TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-PD-L1 (e.g., Cell Signaling Technology, #13684)

-

Rabbit anti-phospho-SMAD2 (e.g., Cell Signaling Technology, #3108)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Plate HCT-116 cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.

-

For PD-L1 analysis, pre-treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Subsequently, treat the cells with or without latent TGF-β (e.g., 10 ng/mL) for another 24 hours.

-

For pSMAD2 analysis, treat cells with different doses of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-PD-L1 or anti-pSMAD2) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the loading control's band intensity.

-

Compare the normalized protein levels across different treatment groups.

-

This compound in Combination with Immune Checkpoint Inhibitors: A Proposed Experimental Framework

While direct preclinical or clinical data on the combination of this compound with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-PD-L1 antibodies are not yet published, the mechanism of action of this compound provides a strong rationale for such a combination. By downregulating PD-L1 expression on tumor cells, this compound may sensitize tumors that are resistant to ICI monotherapy. Furthermore, other studies have shown that targeting integrins can enhance the efficacy of anti-PD-1/PD-L1 therapies.[2][6]

Proposed In Vivo Experimental Design

Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Model:

-

C57BL/6 mice

-

MC38 or B16-F10 tumor cells (syngeneic models)

Treatment Groups (n=8-10 mice per group):

-

Vehicle Control

-

This compound alone

-

Anti-PD-1 antibody alone

-

This compound + Anti-PD-1 antibody

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the treatment groups.

-

Dosing Regimen:

-

Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule based on pharmacokinetic and tolerability studies.

-

Administer the anti-PD-1 antibody via intraperitoneal injection at a standard dose (e.g., 10 mg/kg) twice a week.

-

-

Efficacy Assessment:

-

Measure tumor volume twice weekly using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors.

-

-

Pharmacodynamic and Immune Analysis:

-

Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for CD4+, CD8+, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).

-

Assess PD-L1 expression in the tumors by immunohistochemistry or Western blot.

-

Measure cytokine levels in the tumor microenvironment and serum.

-

Logical Framework for Combination Therapy

Caption: Proposed synergistic mechanism of this compound and anti-PD-1/PD-L1 therapy.

Conclusion and Future Directions

This compound presents a compelling case as a novel immunotherapy adjuvant. Its ability to modulate the tumor microenvironment by inhibiting the TGF-β pathway and downregulating PD-L1 provides a strong mechanistic rationale for its use in combination with existing immunotherapies. The preclinical data, though still in its early stages, demonstrates a clear potential to enhance T-cell-mediated anti-tumor responses.

Future research should focus on:

-

In vivo combination studies: As outlined in the proposed experimental framework, demonstrating the synergistic efficacy of this compound with immune checkpoint inhibitors in relevant animal models is a critical next step.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound, either as a monotherapy or in combination, will be crucial for its clinical development.

-

Exploration in different tumor types: While initial studies have focused on colorectal cancer, the mechanism of action of this compound suggests its potential applicability across a broader range of solid tumors characterized by an immunosuppressive, TGF-β-driven microenvironment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. αvβ3-integrin regulates PD-L1 expression and is involved in cancer immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of therapeutic efficacy by combination of integrin αvβ3-targeted radiotherapy and anti-PD-L1 immunotherapy: a preclinical study [inis.iaea.org]

The Impact of GLPG0187 on Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, orally bioavailable, small-molecule antagonist of multiple αv-containing integrin receptors.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including bone remodeling. Specifically, αv integrins, such as αvβ3, are highly expressed on osteoclasts, the primary cells responsible for bone resorption. These integrins are essential for the adhesion of osteoclasts to the bone matrix, a critical step for bone resorption.[3] Consequently, the inhibition of αv integrins presents a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease. This technical guide provides an in-depth overview of the preclinical and clinical data on the impact of this compound on bone resorption, including detailed experimental protocols and a summary of quantitative findings.

Mechanism of Action

This compound is a broad-spectrum integrin receptor antagonist with nanomolar affinity for several RGD (arginine-glycine-aspartic acid)-binding integrins.[1] The primary mechanism by which this compound is thought to inhibit bone resorption is through the blockade of αvβ3 integrin on osteoclasts. This integrin recognizes the RGD sequence in bone matrix proteins like vitronectin and osteopontin, facilitating the attachment of osteoclasts to the bone surface. By competitively inhibiting this interaction, this compound prevents the formation of the "sealing zone," a specialized cell-matrix contact essential for the localized secretion of acid and proteases that degrade the bone.[3]

The downstream signaling pathways affected by this compound in osteoclasts are believed to involve the disruption of the RANKL/RANK signaling cascade, a key pathway in osteoclast differentiation and activation. While direct evidence for this compound's impact on this pathway is still emerging, the inhibition of integrin signaling is known to interfere with crucial downstream effectors like Src kinase and PI3K/Akt, which are also components of the RANKL/RANK pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effect of this compound on bone resorption and related parameters.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | This compound Concentration | Effect | Reference |

| Integrin Binding Affinity (IC50) | Isolated Receptors | 1.2 nM (αvβ8), 1.3 nM (αvβ1), 1.4 nM (αvβ6), 2.0 nM (αvβ5), 3.7 nM (αvβ3), 7.7 nM (α5β1) | Inhibition of ligand binding | [1] |

| Osteoclast Formation | Murine bone marrow macrophages | Not explicitly quantified in search results | Potent inhibition of osteoclastic bone resorption | [1] |

| Bone Resorption (Pit Assay) | Mature osteoclasts | Not explicitly quantified in search results | Inhibition of bone resorption | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Mouse model of breast cancer bone metastasis | This compound (100 mg/kg/day, i.p.) | Progression of established bone metastases | Significantly reduced progression of osteolytic lesions | |

| Mouse model of breast cancer bone metastasis | This compound (100 mg/kg/day, i.p.) + Zoledronate | Tumor burden and osteolysis | Up to 84% inhibition of tumor burden and full protection against osteolysis | |

| Mouse model of prostate cancer homing to bone | This compound (100 mg/kg/day, i.p.) | Number of cancer cells in bone | Significantly reduced (p < 0.05) | [2] |

Table 3: Clinical Data on this compound and Bone Resorption

| Study Phase | Patient Population | This compound Dose | Biomarker | Result | Reference |

| Phase I | Healthy Volunteers | Single ascending doses (Oral: 50-1200 mg; Subcutaneous: 17.5-315 mg) | Plasma CTX (C-terminal telopeptide of type I collagen) | Dose-proportional decrease | |

| Phase I | Patients with advanced solid tumors | Continuous i.v. infusion (20, 40, 80, 160, 320, 400 mg/day) | Serum CTX | Decrease observed, independent of dose | [4] |

Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol is a generalized procedure based on standard methods for inducing osteoclast formation from bone marrow precursors.

1. Isolation of Bone Marrow Macrophages (BMMs):

- Euthanize a 6-8 week old mouse by an approved method.

- Dissect the femurs and tibias and remove the surrounding muscle tissue.

- Cut the ends of the bones and flush the marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% FBS (Fetal Bovine Serum) using a 25-gauge needle.

- Collect the bone marrow cells and centrifuge at 1500 rpm for 5 minutes.

- Resuspend the cell pellet in α-MEM with 10% FBS and culture in the presence of M-CSF (Macrophage Colony-Stimulating Factor; 30 ng/mL) for 3 days to generate BMMs.

2. Osteoclast Differentiation:

- Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

- Culture the cells in α-MEM with 10% FBS, M-CSF (30 ng/mL), and RANKL (Receptor Activator of Nuclear Factor-κB Ligand; 50 ng/mL).

- Add varying concentrations of this compound or vehicle control to the wells.

- Incubate for 4-6 days, replacing the medium every 2 days.

3. TRAP (Tartrate-Resistant Acid Phosphatase) Staining:

- After the incubation period, fix the cells with 10% formalin for 10 minutes.

- Wash the cells with PBS (Phosphate-Buffered Saline).

- Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

- TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

4. Quantification:

- Count the number of TRAP-positive multinucleated cells per well under a microscope.

- Alternatively, the total TRAP activity can be quantified by spectrophotometry.

In Vivo Model of Cancer-Induced Bone Disease

This protocol is a generalized procedure based on common models of bone metastasis.

1. Cell Culture:

- Culture a human cancer cell line known to form osteolytic bone metastases (e.g., MDA-MB-231 breast cancer cells) in appropriate medium.

2. Animal Model:

- Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

- Anesthetize the mice according to approved protocols.

3. Tumor Cell Inoculation:

- Inject the cancer cells (e.g., 1 x 10^5 cells in 100 µL PBS) into the left cardiac ventricle of the anesthetized mice. This route of administration allows for widespread dissemination of tumor cells, including to the bone.

4. This compound Treatment:

- Begin treatment with this compound (e.g., 100 mg/kg/day, intraperitoneal injection) or vehicle control one day after tumor cell inoculation and continue for the duration of the study.

5. Monitoring of Bone Metastases:

- Monitor the development of bone metastases weekly using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cancer cells) or X-ray/micro-CT.

6. Endpoint Analysis:

- At the end of the study (e.g., 4-6 weeks), euthanize the mice.

- Collect blood for analysis of bone turnover markers (e.g., serum CTX).

- Harvest long bones for histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) and quantitative micro-CT analysis to assess bone volume and lesion area.

Visualizations

Caption: Proposed mechanism of action of this compound in inhibiting osteoclast-mediated bone resorption.

Caption: Experimental workflow for the in vitro osteoclastogenesis assay.

Conclusion

This compound has demonstrated significant potential as an inhibitor of bone resorption through its potent antagonism of αv integrins. Preclinical studies have shown its ability to reduce osteolytic lesions and tumor burden in models of cancer-induced bone disease. Early clinical data further support its biological activity, with evidence of a reduction in the bone resorption marker CTX in both healthy volunteers and cancer patients. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and similar compounds on osteoclast biology and bone metabolism. Further studies are warranted to fully elucidate the quantitative dose-response relationships in vitro and to confirm the clinical efficacy of this compound in treating diseases characterized by excessive bone resorption.

References

- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostate cancer cells home to bone using a novel in vivo model: modulation by the integrin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

GLPG0187 and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of several integrin receptors, exhibiting nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing critical roles in tumor progression, angiogenesis, and metastasis.[2][3] This technical guide provides an in-depth analysis of this compound's interaction with the tumor microenvironment (TME), summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Targeting the Crossroads of Cell Adhesion and Immunosuppression

This compound's primary mechanism of action lies in its ability to disrupt integrin-mediated signaling, which has profound effects on various components of the TME. A central aspect of this is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][4]

Integrins, particularly αvβ6, are crucial for the activation of latent TGF-β in the TME.[5] By binding to these integrins, this compound prevents this activation step, leading to a cascade of downstream effects that ultimately shift the TME from an immunosuppressive to an immune-active state.[2][4]

Signaling Pathway: this compound-Mediated Inhibition of TGF-β Signaling

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Integrin Subtype | IC50 (nM) | Reference |

| αvβ1 | 1.3 | [4] |

| αvβ3 | 3.7 | [4] |

| αvβ5 | 2.0 | [4] |

| αvβ6 | 1.4 | [4] |

| αvβ8 | 1.2 | [4] |

| α5β1 | 7.7 | [4] |

Table 2: In Vitro Effects of this compound on Cancer and Immune Cells

| Cell Line | Experiment | This compound Concentration | Observed Effect | Reference |

| HCT116 (Colorectal Cancer) | Co-culture with TALL-104 T-cells | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in cancer cell killing | [2] |

| HCT116 | Cell Viability | 0.125 µM | No significant cytotoxic effect | [5] |

| TALL-104 (T-cells) | Cell Viability | 0.125 µM | No toxic effect | [5] |

| TALL-104 | Cell Viability | 2 µM | Toxicity observed | [5] |

| HCT116 | Western Blot | 0.125 µM | Downregulation of PD-L1 | [5] |

| HCT116 p53-/- | Western Blot | 1-8 µM | Dose-dependent reduction of pSMAD2 | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 0.5 ng/ml, 1 ng/ml | No significant change in proliferation rate | [4] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Breast Cancer | Mouse Xenograft (MDA-MB-231/BO2) | This compound | Inhibition of established bone metastasis | [4] |

| Breast Cancer | Mouse Xenograft (MDA-MB-231/BO2) | This compound + Zoledronate/Paclitaxel | Superior anti-metastatic activity | [4] |

| Colorectal Cancer | N/A (in vitro studies suggest potential) | N/A | N/A | [2] |

Interaction with Key Components of the Tumor Microenvironment

Cancer Cells:

This compound exhibits minimal direct cytotoxicity against cancer cells at concentrations that are effective for immune modulation.[2] Its primary effect on cancer cells is indirect, by sensitizing them to immune-mediated killing. This is achieved through the inhibition of TGF-β signaling, which leads to the downregulation of the immune checkpoint ligand PD-L1 on the cancer cell surface.[5] The reduction in PD-L1 expression prevents the inactivation of cytotoxic T-lymphocytes (CTLs), allowing them to effectively target and eliminate cancer cells.

T-Lymphocytes:

This compound promotes the cytotoxic activity of T-lymphocytes.[2] By blocking the immunosuppressive effects of TGF-β, this compound helps to create a more favorable environment for T-cell activation and function within the tumor. Co-culture experiments have demonstrated a significant increase in T-cell-mediated killing of colorectal cancer cells in the presence of this compound.[2]

Angiogenesis:

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] This anti-angiogenic activity is a direct consequence of its inhibition of integrins, such as αvβ3, which are crucial for endothelial cell adhesion, migration, and survival.[2]

Cancer-Associated Fibroblasts (CAFs) and Myeloid-Derived Suppressor Cells (MDSCs):

The direct effects of this compound on CAFs and MDSCs are not yet well-elucidated in the available literature. However, given that integrins play a significant role in the function of both cell types, it is plausible that this compound could modulate their activity.

-

CAFs: Integrins are known to be involved in CAF-mediated ECM remodeling and the creation of a pro-invasive tumor stroma.[1] By targeting integrins, this compound could potentially disrupt these processes, although specific studies are needed to confirm this.

-

MDSCs: These immunosuppressive cells are known to accumulate in the TME and inhibit anti-tumor immunity.[4] Integrin signaling has been implicated in the recruitment and function of MDSCs.[6] Further research is required to determine if this compound can directly or indirectly modulate MDSC activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

Cancer and Immune Cell Co-culture Assay

This assay is used to assess the ability of this compound to enhance T-cell-mediated killing of cancer cells.

References

- 1. Cancer-associated fibroblasts lead tumor invasion through integrin-β3–dependent fibronectin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology Profile of GLPG0187: A Technical Guide

Disclaimer: This document summarizes the publicly available preclinical toxicology and safety information for GLPG0187. Comprehensive, detailed study reports from formal preclinical toxicology assessments are not fully available in the public domain. Therefore, this guide is a consolidation of information from clinical trial publications, research articles, and company press releases. The experimental protocols described are based on standard toxicological study designs and may not reflect the exact methodologies used for this compound.

Introduction

This compound is a potent, small-molecule, broad-spectrum antagonist of several RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] Integrins are transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their involvement in tumor growth, angiogenesis, and metastasis has made them an attractive target for cancer therapy.[1][3] this compound has been investigated as a potential treatment for solid tumors and bone metastases.[1][3] This technical guide provides a summary of the available preclinical toxicology profile of this compound.

Non-Clinical Safety and Efficacy

Based on promising preclinical data, this compound advanced to first-in-human studies.[4] Preclinical studies in animal models reportedly demonstrated that this compound has a strong anti-cancer therapeutic profile, inhibiting multiple processes involved in the spread and growth of tumors and the destruction of bone.[5]

In Vitro Pharmacology & Toxicology

-

Target Affinity: this compound demonstrates nanomolar affinity for its target integrin receptors.[4]

-

Cytotoxicity: In vitro studies have shown that this compound has minimal cytotoxic effects on cancer cells at therapeutic concentrations.[6] However, at higher concentrations (e.g., 2 μM), toxicity towards certain cell types, such as T-cells, has been observed.[7]

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Endpoint | Result | Reference |

| Integrin Inhibition | Solid-phase assay | IC50 | Nanomolar range for multiple integrins | [8] |

| Cytotoxicity | HCT116WT cancer cells | Cell Viability | Minimal effect | [7] |

| Cytotoxicity | TALL-104 T-cells | Cell Viability | Toxic at 2 μM | [7] |

In Vivo Efficacy and Safety Pharmacology

Preclinical in vivo studies have suggested that this compound can inhibit tumor growth and metastasis in mouse models.[1] A first-in-human study of single ascending doses of this compound reported no adverse effects on ECG, vital signs, or laboratory parameters.[4]

Experimental Protocol: In Vivo Tumor Growth Inhibition Study (Hypothetical)

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are implanted with human tumor xenografts.

-

Dosing: this compound is administered via a clinically relevant route (e.g., oral or intravenous) at various dose levels. A vehicle control group is included.

-

Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Body weight and clinical signs of toxicity are monitored throughout the study.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

ADME (Absorption, Distribution, Metabolism, and Excretion)

Publicly available information on the preclinical ADME profile of this compound is limited. Human pharmacokinetic data from a Phase I study showed a dose-proportional pharmacokinetic profile.[4] The drug was administered subcutaneously (17.5 to 315 mg) and orally (50 to 1200 mg).[4] In another Phase I study with continuous intravenous infusion, this compound exhibited a short average distribution half-life (0.16 h) and elimination half-life (3.8 h).[1]

Repeat-Dose Toxicity

Detailed reports on repeat-dose toxicity studies in animals are not publicly available. The initiation of clinical trials suggests that such studies were conducted and showed an acceptable safety profile.[5] In a Phase I clinical trial in patients with advanced solid malignancies, this compound was administered daily via continuous intravenous infusion at doses up to 400 mg/day.[1] The most frequently reported side effect was fatigue (25%).[1]

Genotoxicity and Carcinogenicity

There is no publicly available information on the genotoxicity or carcinogenicity of this compound. Standard preclinical assessments for a compound of this nature would typically include a battery of in vitro and in vivo genotoxicity assays.

Experimental Protocol: Ames Test (Hypothetical)

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.

-

Methodology: The tester strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Cancer

Caption: Proposed mechanism of action of this compound in inhibiting tumor progression.

General Workflow for Preclinical Toxicology Assessment

Caption: A generalized workflow for preclinical toxicology studies for a new drug candidate.

Conclusion

The publicly available data suggests that this compound has a generally favorable preclinical and early clinical safety profile, which supported its investigation in human trials. It demonstrates potent in vitro activity against its target integrins and has shown anti-tumor effects in animal models. While the lack of detailed public preclinical toxicology reports limits a comprehensive assessment, the progression to and findings from Phase I clinical trials indicate that no major, dose-limiting toxicities were identified in the preclinical setting that would have precluded clinical development. Further insights into the detailed preclinical toxicology of this compound would require access to proprietary regulatory submission documents.

References

- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. glpg.com [glpg.com]

- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics and Pharmacodynamics of GLPG0187: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of multiple RGD (Arginine-Glycine-Aspartic acid)-binding integrins.[1][2] By targeting several integrin receptors, this compound has been investigated for its potential therapeutic effects in oncology, particularly in inhibiting tumor growth, metastasis, and angiogenesis.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, details key experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.

Pharmacokinetics

A Phase I clinical trial involving patients with advanced solid malignancies provided key insights into the pharmacokinetic profile of this compound when administered via continuous intravenous infusion.[3][5] The study revealed a dose-proportional pharmacokinetic profile over the tested dose range.[5]

Table 1: Pharmacokinetic Parameters of this compound in Cancer Patients (Continuous IV Infusion)

| Parameter | Value | Reference |

| Distribution Half-life (t½α) | 0.16 hours | [5] |

| Elimination Half-life (t½β) | 3.8 hours | [5] |

| Total Plasma Clearance (CL) | 40.1 L/h (average) | [3] |

A prior Phase I study in healthy volunteers with oral administration showed a terminal half-life of approximately 5-6 hours.[3]

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily driven by its potent inhibition of several integrin subtypes. This inhibition disrupts downstream signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway, which is implicated in tumor progression and immune evasion.[2][6]

In Vitro Inhibitory Activity

This compound has demonstrated nanomolar affinity for a range of RGD-integrin receptors.[4][7]

Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Integrin Subtypes

| Integrin Subtype | IC50 (nM) | Reference |

| αvβ1 | 1.3 | [4][7] |

| αvβ3 | 3.7 | [4][7] |

| αvβ5 | 2.0 | [4][7] |

| αvβ6 | 1.4 | [4][7] |

| αvβ8 | 1.2 | [4][7] |

| α5β1 | 7.7 | [4][7] |

Target Engagement and Biomarkers

In the Phase I clinical study, a decrease in serum levels of C-terminal telopeptide of type I collagen (CTX), a biomarker for bone resorption, was observed at all dose levels, suggesting target engagement even at the lowest doses tested.[3][5] Preclinical studies have also shown that this compound can reduce levels of phosphorylated SMAD2 (pSMAD2), a key downstream effector in the TGF-β signaling pathway.[6]

Experimental Protocols

In Vitro Co-culture Assay for T-cell Mediated Tumor Cell Killing

This protocol is designed to assess the ability of this compound to enhance the killing of cancer cells by immune cells.

-

Cell Culture: Human colorectal cancer cells (e.g., HCT-116) and T-lymphoblast cells (e.g., TALL-104) are cultured in appropriate media.[6]

-

Cell Plating: Cancer cells are plated in a multi-well plate and allowed to adhere overnight.[6]

-

Co-culture and Treatment: T-cells are added to the cancer cells at a 1:1 ratio. The co-cultures are then treated with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control.[6]

-

Incubation: The plate is incubated for a defined period (e.g., 24 hours).[8]

-

Analysis: Cell viability and killing of cancer cells are assessed using methods such as fluorescence microscopy or flow cytometry.[6][8]

Western Blot Analysis for Phospho-SMAD2

This protocol is used to determine the effect of this compound on the TGF-β signaling pathway.

-

Cell Lysis: Cancer cells treated with different doses of this compound are lysed to extract total protein.[6]

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phospho-SMAD2, followed by a secondary antibody. A loading control antibody (e.g., RAN) is also used.[6]

-

Detection: The protein bands are visualized and quantified to determine the relative levels of pSMAD2.[6]

Phase Ib Clinical Trial in Patients with Advanced Solid Tumors

This study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.

-

Patient Population: Patients with advanced, recurrent, or metastatic solid tumors who are refractory to standard therapy.[9]

-

Study Design: A dose-escalation study.[3]

-

Drug Administration: this compound is administered as a continuous intravenous infusion for an initial period of four weeks.[9]

-

Endpoints:

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the blockade of integrin receptors, which disrupts their interaction with the extracellular matrix and prevents the activation of latent TGF-β.[2][6]

Caption: this compound inhibits integrin-mediated activation of TGF-β, blocking downstream SMAD signaling.

A proposed mechanism suggests that by inhibiting the TGF-β pathway, this compound can lead to the downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby enhancing their susceptibility to T-cell mediated killing.

Caption: Proposed mechanism of this compound leading to enhanced anti-tumor immunity.

Conclusion

This compound is a potent pan-integrin inhibitor with a well-defined in vitro and in vivo pharmacodynamic profile. Its ability to modulate the TGF-β signaling pathway provides a strong rationale for its investigation as an anti-cancer agent. The pharmacokinetic data from early clinical trials indicate a short half-life, suggesting that continuous infusion may be necessary to maintain therapeutic concentrations. Further research is warranted to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.

References

- 1. Facebook [cancer.gov]

- 2. e-century.us [e-century.us]

- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Integrin | TargetMol [targetmol.com]

- 5. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpg.com [glpg.com]

GLPG0187: A Pan-Integrin Inhibitor with Potential Therapeutic Applications in SARS-CoV-2 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing challenge of the COVID-19 pandemic necessitates the exploration of novel therapeutic strategies beyond vaccines and direct-acting antivirals. One promising avenue is the targeting of host factors that facilitate SARS-CoV-2 entry and pathogenesis. The pan-integrin inhibitor, GLPG0187, has emerged as a candidate of interest due to its dual mechanism of potentially blocking viral entry and mitigating disease severity. This technical guide provides a comprehensive overview of the preclinical evidence for this compound's application in SARS-CoV-2 research, with a focus on its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols.

Introduction: The Rationale for Targeting Integrins in COVID-19

SARS-CoV-2, the causative agent of COVID-19, primarily enters host cells through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor.[1] However, evidence suggests that other host factors can act as co-receptors, enhancing viral entry. The S protein's receptor-binding domain (RBD) contains an Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for a class of cell adhesion molecules known as integrins.[1] Several RGD-binding integrins, such as αvβ1, αvβ3, αvβ5, and αvβ6, are expressed on airway epithelial cells and are implicated in viral entry, either independently or in concert with ACE2.[1][2]

Furthermore, integrins are key regulators of the transforming growth factor-beta (TGF-β) signaling pathway.[1] The activation of latent TGF-β, mediated by integrins, is a central process in the development of lung fibrosis, a severe complication of COVID-19.[1] Therefore, a therapeutic agent that can block RGD-binding integrins could offer a two-pronged attack against SARS-CoV-2: inhibiting viral entry and suppressing the pro-fibrotic signaling that contributes to severe lung damage.

This compound is a potent, orally bioavailable, small-molecule antagonist of multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] Initially developed as an anti-cancer agent, its mechanism of action makes it a compelling candidate for investigation in the context of SARS-CoV-2.

Mechanism of Action of this compound in the Context of SARS-CoV-2

The proposed mechanism of action for this compound in SARS-CoV-2 research is twofold:

-

Inhibition of Viral Entry: By binding to and blocking RGD-binding integrins on the surface of host cells, this compound is hypothesized to prevent the interaction between the SARS-CoV-2 spike protein's RGD motif and these integrins. This would disrupt a key step in the viral entry process, thereby reducing the efficiency of infection.

-

Modulation of TGF-β Signaling: Integrins, particularly αvβ6, are crucial for the activation of latent TGF-β. By inhibiting these integrins, this compound can reduce the levels of active TGF-β. This is significant because elevated TGF-β is associated with the chronic immune response and pulmonary fibrosis observed in severe COVID-19 cases.[1]

These two mechanisms are visually represented in the signaling pathway diagram below.

References

Downstream Signaling Pathways Affected by GLPG0187 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals